![molecular formula C21H23NO3 B271009 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271009.png)
3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Wirkmechanismus
3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the nervous system, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. This compound has also been shown to have neuroprotective effects, which means that it can protect against damage to the nervous system caused by various factors, including aging, neurodegenerative diseases, and environmental toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent inhibitory effect on acetylcholinesterase, which makes it a useful tool for investigating the role of acetylcholine in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, as high doses of this compound have been shown to cause liver and kidney damage in animal models.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, including investigating its potential as a therapeutic agent for Alzheimer's disease, exploring its neuroprotective effects in animal models of neurodegenerative diseases, and investigating its potential as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various scientific research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound acts as an acetylcholinesterase inhibitor, which can lead to improved cognitive function and memory. This compound has various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. While there are advantages to using this compound in lab experiments, there are also limitations, including its potential toxicity at high doses. Future research on this compound will focus on investigating its potential as a therapeutic agent for Alzheimer's disease, exploring its neuroprotective effects, and determining the optimal dosage and administration for various scientific research applications.
Synthesemethoden
3,4-Dimethylphenyl 1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using various methods, including the reaction of 3,4-dimethylphenylacetic acid with ethyl chloroformate and pyrrolidine, or the reaction of 3,4-dimethylphenylacetic acid with 2,4,5-trichlorophenyl isocyanate and pyrrolidine. The yield of this compound varies depending on the synthesis method used, with yields ranging from 30% to 70%.
Eigenschaften
Molekularformel |
C21H23NO3 |
---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO3/c1-13-5-7-18(9-15(13)3)22-12-17(11-20(22)23)21(24)25-19-8-6-14(2)16(4)10-19/h5-10,17H,11-12H2,1-4H3 |
InChI-Schlüssel |
HDGYAXJUTFOTTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC(=C(C=C3)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC(=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.